7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a complex chemical compound featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial synthesis: : The preparation begins with the synthesis of 3-chloro-5-(trifluoromethyl)pyridine. This is followed by a reaction with 4-bromomethylphenol to yield 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl phenol.
Formation of the triazolopyrimidine core: : This intermediate product then undergoes a nucleophilic substitution reaction with ethyl [1,2,4]triazolo[1,5-a]pyrimidine in the presence of a strong base such as sodium hydride.
Final assembly: : The final product, 7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, is obtained through careful purification methods like column chromatography and recrystallization.
Industrial Production Methods
In an industrial context, the compound can be synthesized using continuous flow chemistry to enhance yield and reduce by-products. Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial in this setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxide derivatives.
Reduction: : Selective reduction reactions can target specific functional groups, leading to the formation of reduced derivatives.
Substitution: : The compound's functional groups allow for substitution reactions, introducing different substituents on the phenoxy and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typically uses reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Utilizes halogenated compounds and nucleophiles, facilitated by bases like sodium or potassium hydroxide.
Major Products
The primary products depend on the specific reaction. For example:
Oxidation: : Formation of phenol oxides or pyridine oxides.
Reduction: : Production of hydrogenated derivatives.
Substitution: : Introduction of new functional groups (e.g., amino, nitro) on the aromatic rings.
Scientific Research Applications
Chemistry
This compound's unique structural motifs make it a valuable reagent in organic synthesis and catalysis. It acts as a precursor for more complex molecules in the development of new materials and compounds.
Biology and Medicine
In biological research, its structure suggests potential as a pharmacophore in drug discovery. It can interact with various biological targets, aiding in the development of new therapeutic agents for diseases like cancer and inflammatory disorders.
Industry
The compound finds applications in the development of specialty chemicals. Its stability and reactivity are advantageous in producing high-performance polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound operates by binding to specific enzymes or receptors in biological systems. Its trifluoromethyl and pyridine moieties enhance its ability to penetrate cellular membranes and interact with intracellular targets. These interactions can inhibit enzyme activity or block receptor-ligand interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: : Shares the pyridine core but lacks the triazolopyrimidine structure.
4-Bromomethylphenol: : Similar phenoxy group but does not contain the trifluoromethylpyridine and triazolopyrimidine moieties.
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine: : Contains the triazolopyrimidine core but lacks the other functional groups present in the compound.
Uniqueness
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its combination of multiple functional groups, each contributing to its reactivity and potential applications. Its trifluoromethyl group enhances stability and bioavailability, while the triazolopyrimidine core offers unique chemical reactivity.
Properties
IUPAC Name |
7-[1-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O/c1-12(18-6-7-25-19-27-11-28-29(18)19)30-15-4-2-13(3-5-15)8-17-16(21)9-14(10-26-17)20(22,23)24/h2-7,9-12H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQBUQNFHKVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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